molecular formula C17H12O2 B1242395 7,8-Dihydropyrene-8-carboxylate

7,8-Dihydropyrene-8-carboxylate

Cat. No. B1242395
M. Wt: 248.27 g/mol
InChI Key: KJCULGPSFZKSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dihydropyrene-8-carboxylate is a member of phenanthrenes.

Scientific Research Applications

Binding and Stereochemistry in Carcinogenicity

  • Binding with Biological Molecules: Research has shown that certain diol epoxides derived from benzo[a]pyrene, closely related to 7,8-Dihydropyrene-8-carboxylate, bind stereospecifically with proteins, RNA, and DNA in vivo, indicating a potential role in carcinogenic processes (Koreeda et al., 1978).

Carcinogenic Potency

  • Comparative Carcinogenic Study: A study demonstrated that benzo[a]pyrene 7,8-dihydrodiol, structurally related to 7,8-Dihydropyrene-8-carboxylate, was more carcinogenic than benzo[a]pyrene in newborn mice, suggesting a high carcinogenic potency of certain metabolites (Kapitulnik et al., 1977).

Structural Studies

  • Crystal Structure Analysis: X-ray crystal diffraction analysis of similar compounds like 7-amino-8-R-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines, which include carboxylate structures similar to 7,8-Dihydropyrene-8-carboxylate, reveals important structural information, indicating a tendency to form hydrogen bonds (Mironovich & Ivanov, 2021).

Metabolic Pathways and Mutagenicity

  • Metabolism and Mutagenicity: Metabolic studies of benzo[a]pyrene and its derivatives, closely related to 7,8-Dihydropyrene-8-carboxylate, show high mutagenicity and stereoselectivity in forming diol epoxides, indicating the importance of these compounds in understanding carcinogenic pathways (Thakker et al., 1977).

Synthesis and Chemical Properties

  • Synthesis of Related Compounds

    The synthesis of 7-amino-2-pyrenecarboxylic acid, related to 7,8-Dihydropyrene-8-carboxylate, involved techniques such as Friedel−Crafts acylation, showcasing the potential for chemical manipulations and applications in research (Musa et al., 1996).

  • Stability in Aqueous Solutions

    Research on the stability of 7,8-dihydropterins in air-equilibrated aqueous solutions, which share structural similarities with 7,8-Dihydropyrene-8-carboxylate, demonstrates the significance of these compounds in biological contexts (Dántola et al., 2008).

  • Photochromic Properties

    Studies on compounds like 2,7-di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene, which are structurally related to 7,8-Dihydropyrene-8-carboxylate, reveal photochromic properties and potential for application in molecular devices (Sawada et al., 2015).

DNA Interactions and Mutagenesis

  • Covalent Complex with DNA: Benzo[a]pyrene, a compound similar to 7,8-Dihydropyrene-8-carboxylate, when attached to poly (G), undergoes metabolic reactions at the 7, 8, 9, and 10 positions, indicating complex interactions with DNA that can be relevant to understanding mutagenesis (Meehan et al., 1976).

properties

Product Name

7,8-Dihydropyrene-8-carboxylate

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

1,2-dihydropyrene-1-carboxylic acid

InChI

InChI=1S/C17H12O2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-8,14H,9H2,(H,18,19)

InChI Key

KJCULGPSFZKSBJ-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=CC3=C4C2=C(C1C(=O)O)C=CC4=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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